Structural Differentiation: Dual 5-Br/6-Ph Substitution Pattern vs. Mono-Substituted and Unsubstituted Analogs
5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine possesses a unique dual-substitution architecture (bromine at C5, phenyl at C6) that is absent in the three most closely related commercially available analogs: the unsubstituted core (CAS 6752-16-5), the 5-bromo-only analog (CAS 405224-24-0), and the 6-phenyl-only analog (CAS 583039-73-0). This substitution pattern derives from the validated 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine pharmacophore identified as a core for MNK1/2 inhibitors [1]. The bromine atom provides a reactive site for Suzuki–Miyaura cross-coupling, enabling installation of diverse aryl or heteroaryl groups at C5 for SAR exploration, while the phenyl group at C6 pre-installs one of the key aryl pharmacophoric elements [2].
| Evidence Dimension | Substituent presence at C5 and C6 positions |
|---|---|
| Target Compound Data | C5: Bromine (Br); C6: Phenyl (C₆H₅). CAS 583039-87-6, MW 289.13, formula C₁₂H₉BrN₄ |
| Comparator Or Baseline | Comparator 1 (unsubstituted core): C5: H, C6: H, CAS 6752-16-5, MW 134.14, C₆H₆N₄. Comparator 2 (5-Br-only): C5: Br, C6: H, CAS 405224-24-0, MW 213.04, C₆H₅BrN₄. Comparator 3 (6-Ph-only): C5: H, C6: Ph, CAS 583039-73-0, MW 210.23, C₁₂H₁₀N₄ |
| Quantified Difference | The target compound is the only one bearing both C5-Br and C6-Ph simultaneously, enabling orthogonal diversification at C5 while retaining the C6 pharmacophoric element. MW difference vs. unsubstituted core: +155.0 g/mol; vs. 5-Br-only: +76.1 g/mol; vs. 6-Ph-only: +78.9 g/mol. |
| Conditions | Structural comparison based on PubChem registered structures and computed properties |
Why This Matters
For procurement decisions in medicinal chemistry, the dual-substitution pattern means this single intermediate can serve as a direct precursor to 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amines, reducing synthetic step count versus starting from mono-substituted or unsubstituted analogs.
- [1] Bou-Petit E, Ramón y Cajal S, Hümmer S, et al. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. J Med Chem. 2022;65(8):6070–6087. doi:10.1021/acs.jmedchem.1c01941 View Source
- [2] PubChem. 5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem CID 49757462. Computed Properties. National Center for Biotechnology Information. Accessed April 2026. View Source
